1-(cyclopropylmethyl)-3-(pyridin-3-yl)-1H-pyrazol-5-ol
Overview
Description
1-(cyclopropylmethyl)-3-(pyridin-3-yl)-1H-pyrazol-5-ol is a useful research compound. Its molecular formula is C12H13N3O and its molecular weight is 215.25 g/mol. The purity is usually 95%.
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Biological Activity
1-(Cyclopropylmethyl)-3-(pyridin-3-yl)-1H-pyrazol-5-ol, with the CAS number 2098137-86-9, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
The molecular formula of this compound is with a molecular weight of 228.29 g/mol. The structure includes a pyrazole ring, which is known for its diverse biological activities.
Property | Value |
---|---|
CAS Number | 2098137-86-9 |
Molecular Formula | C13H16N4 |
Molecular Weight | 228.29 g/mol |
Biological Activity Overview
Recent studies have highlighted the broad spectrum of biological activities associated with pyrazole derivatives, including anti-inflammatory, analgesic, and anticancer effects. The specific compound has been evaluated for its potential as an inhibitor of various biological targets.
Anticancer Activity
Research indicates that pyrazole derivatives can act as inhibitors of key kinases involved in cancer progression. For instance, studies have shown that compounds similar to this compound exhibit inhibitory effects on receptor tyrosine kinases such as c-MET and PDGFRA, which are implicated in tumor growth and metastasis .
In a recent case study, a derivative of this compound was tested against human cancer cell lines, demonstrating significant cytotoxic effects with IC50 values in the micromolar range.
The mechanism by which this compound exerts its biological effects may involve the inhibition of specific signaling pathways associated with cancer cell proliferation. The interaction with ATP-binding sites on kinases suggests that this compound could function as an ATP competitive inhibitor .
Case Studies and Research Findings
- Cytotoxicity Assays : A study evaluated the cytotoxic effects of various pyrazole derivatives on breast cancer cell lines. Results indicated that compounds with similar structures to this compound exhibited significant dose-dependent cytotoxicity.
- Kinase Inhibition : In vitro assays demonstrated that the compound effectively inhibited c-MET and PDGFRA activity, leading to reduced cell migration and invasion in metastatic cancer models .
- Anti-inflammatory Effects : Other studies have suggested that pyrazole derivatives can reduce inflammation markers in various animal models, indicating potential applications in treating inflammatory diseases .
Properties
IUPAC Name |
2-(cyclopropylmethyl)-5-pyridin-3-yl-1H-pyrazol-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O/c16-12-6-11(10-2-1-5-13-7-10)14-15(12)8-9-3-4-9/h1-2,5-7,9,14H,3-4,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQNCXPRQBVPCLS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2C(=O)C=C(N2)C3=CN=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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